
1-(4-Chlorobenzyl)-4-phenylpiperidine
Übersicht
Beschreibung
The compound "1-(4-Chlorobenzyl)-4-phenylpiperidine" is a chemical structure that is of interest in the field of pharmaceutical research due to its potential applications in drug development. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be informative for a comprehensive analysis of "1-(4-Chlorobenzyl)-4-phenylpiperidine".
Synthesis Analysis
The synthesis of related compounds, such as 1-benzyl-4-(chloromethyl)piperidine, has been described and is used as a building block in the synthesis of potential pharmaceuticals . The reaction of this compound with purines in a basic medium leads to the formation of various N-benzylpiperidine and N-benzylpyrrolidine derivatives, which are of pharmacological interest .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the crystal structure of 1-Phenyl-c-4-t-butyl-r-cyclohexylpiperidine hydrochloride shows an axial t-butyl group and provides insights into conformational deformations . Additionally, the crystal structures of solvates of 2,3,7,8-tetraphenyl-1,9,10-anthyridine demonstrate the nature of C–H···π interactions, which are relevant to understanding the molecular interactions of "1-(4-Chlorobenzyl)-4-phenylpiperidine" .
Chemical Reactions Analysis
The chemical reactions involving related piperidine compounds can be complex. For instance, the synthesis of 1-phenyl-1-chalcogeno-4-methyl-4-chloro-1lambda5,4-phosphastanninanes involves chlorodemetalation reactions, and the resulting compounds exhibit interesting coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized. The adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a (4-chlorophenyl)methanone component has been studied, revealing dihedral angles between the benzene ring and the piperidine rings and the formation of intermolecular hydrogen bonds in the crystal .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Methods and Structural Characterization : Research shows that derivatives of 4-Chlorobenzyl-4-phenylpiperidine have been synthesized using various methods. Structural properties of these compounds have been characterized using spectroscopic methods (1H NMR, 13C NMR, MS, FT-IR) and X-ray crystallography. This includes studies on compounds like 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, which were synthesized and structurally characterized (Zhou et al., 2021), (Wu et al., 2022).
Antitumor Activity
- Potential in Antitumor Activity : There's evidence that certain derivatives exhibit antitumor activities. For instance, a compound demonstrated better antitumor activity than reference compounds in human hepatoma cells SMMC7721 and human melanoma cells A375. This shows the potential of these compounds in cancer research and treatment (Zhou et al., 2021).
Molecular Docking and Inhibition Studies
- Molecular Docking and Enzyme Inhibition : Molecular docking studies suggest favorable interactions between certain derivatives and the SHP2 protein, which is important in cellular signal transduction. Inhibition studies have shown that some compounds have significant inhibitory activities on SHP2 protein, indicating potential for therapeutic applications (Wu et al., 2022), (Wu et al., 2021).
Photophysical and Redox Properties
- Photophysical and Redox Behavior : Studies on related compounds, such as cyclometalated complexes of iridium(III) with functionalized bipyridines, have delved into their photophysical properties and redox behavior. This is essential for understanding the electronic properties of these compounds and their potential applications in materials science (Neve et al., 1999).
Wirkmechanismus
Mode of Action
It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation . These interactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Compounds with similar structures have been shown to influence various pathways, including those involving resonance stabilization at the benzylic position . The downstream effects of these pathway alterations would depend on the specific targets and pathways involved.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-phenylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN/c19-18-8-6-15(7-9-18)14-20-12-10-17(11-13-20)16-4-2-1-3-5-16/h1-9,17H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOGBBPTQYJAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396317 | |
| Record name | 1-(4-chlorobenzyl)-4-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665904 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorobenzyl)-4-phenylpiperidine | |
CAS RN |
143866-73-3 | |
| Record name | 1-(4-chlorobenzyl)-4-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



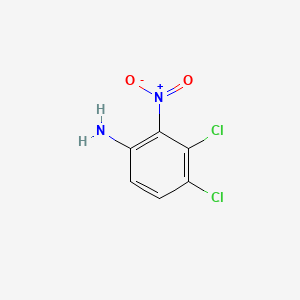

![2-[(2,4-Difluorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B3032249.png)
![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B3032252.png)
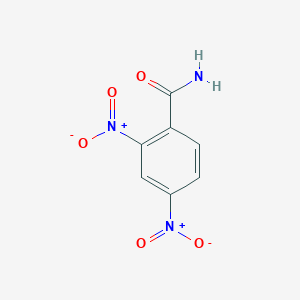
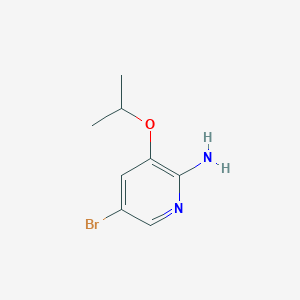
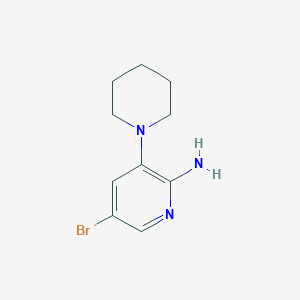
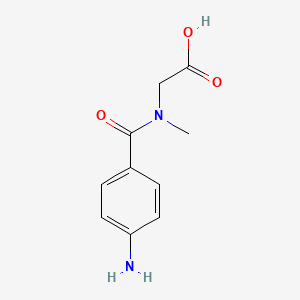
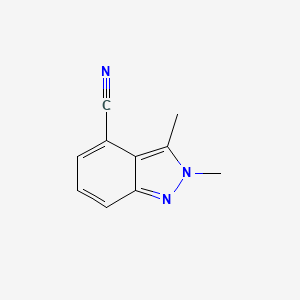

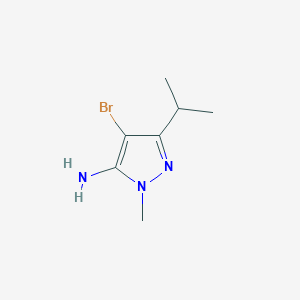
![2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3032267.png)
![2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3032268.png)
![2-Amino-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B3032270.png)